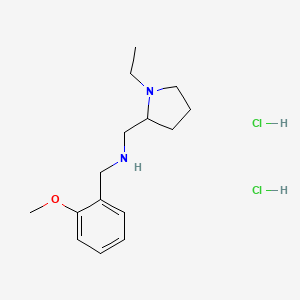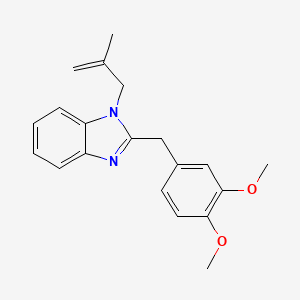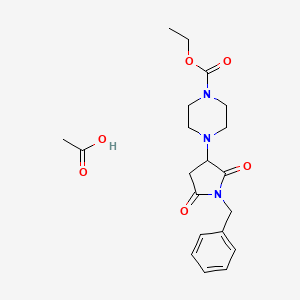![molecular formula C21H17NO4 B4239977 1-[4-(allyloxy)phenyl]-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4239977.png)
1-[4-(allyloxy)phenyl]-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
説明
1-[4-(allyloxy)phenyl]-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione, commonly known as AMPP, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields.
科学的研究の応用
AMPP has been studied extensively for its potential applications in various fields, including cancer research, neurodegenerative diseases, and drug discovery. In cancer research, AMPP has been shown to inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression. In neurodegenerative diseases, AMPP has been found to have neuroprotective effects and can potentially be used to treat conditions such as Alzheimer's and Parkinson's disease. Additionally, AMPP has been used as a starting point for the development of new drugs with improved efficacy and fewer side effects.
作用機序
The mechanism of action of AMPP involves the inhibition of various enzymes and signaling pathways that are essential for cell growth and survival. Specifically, AMPP has been shown to inhibit the activity of topoisomerases, which are enzymes involved in DNA replication and repair. Additionally, AMPP has been found to inhibit the activity of protein kinases, which are signaling molecules that regulate cell growth and division.
Biochemical and Physiological Effects:
AMPP has been shown to have a range of biochemical and physiological effects, including the induction of apoptosis, inhibition of cell cycle progression, and modulation of gene expression. Additionally, AMPP has been found to have antioxidant properties and can protect cells from oxidative stress.
実験室実験の利点と制限
One of the main advantages of using AMPP in lab experiments is its high purity and stability, which allows for accurate and reproducible results. Additionally, AMPP has a relatively simple structure, making it easy to modify and optimize for specific applications. However, one limitation of using AMPP is its low solubility in water, which can make it difficult to work with in certain experiments.
将来の方向性
There are several future directions for research involving AMPP, including the development of new drugs based on its structure and the exploration of its potential applications in other fields, such as agriculture and environmental science. Additionally, further studies are needed to fully understand the mechanism of action of AMPP and its potential side effects. Overall, the potential applications of AMPP make it a promising compound for future research.
特性
IUPAC Name |
2-methyl-1-(4-prop-2-enoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO4/c1-3-12-25-14-10-8-13(9-11-14)18-17-19(23)15-6-4-5-7-16(15)26-20(17)21(24)22(18)2/h3-11,18H,1,12H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IESKQYSHWVGSOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C2=C(C1=O)OC3=CC=CC=C3C2=O)C4=CC=C(C=C4)OCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[4-chloro-3-(1-pyrrolidinylsulfonyl)benzoyl]morpholine](/img/structure/B4239900.png)
![3-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methoxyethyl)propanamide](/img/structure/B4239907.png)
![4-({1-[(2,5-dichlorophenyl)sulfonyl]-3-piperidinyl}carbonyl)morpholine](/img/structure/B4239916.png)
![N-({[3-(difluoromethoxy)phenyl]amino}carbonyl)benzamide](/img/structure/B4239923.png)
![N-(3-acetylphenyl)-1-[(5-chloro-2-methoxyphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4239927.png)
![ethyl 4-{[1,3-dimethyl-2,6-dioxo-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}-1-piperazinecarboxylate](/img/structure/B4239931.png)
![N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-2-(2-oxo-1,3-benzoxazol-3(2H)-yl)acetamide](/img/structure/B4239933.png)
![N-[4-(allyloxy)-2-bromo-5-methoxybenzyl]-2-propen-1-amine hydrochloride](/img/structure/B4239936.png)

![1-(3-chlorophenyl)-4-{[1-(methylsulfonyl)-3-piperidinyl]carbonyl}piperazine](/img/structure/B4239960.png)


![N-(3-chloro-2-methylphenyl)-2-[(3-methoxypropyl)amino]-5-nitrobenzamide](/img/structure/B4239984.png)
![4-[5-chloro-2-(2-pyridinyl)-1H-indol-3-yl]butanoic acid](/img/structure/B4239987.png)